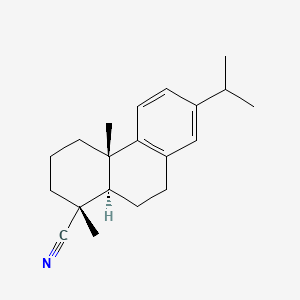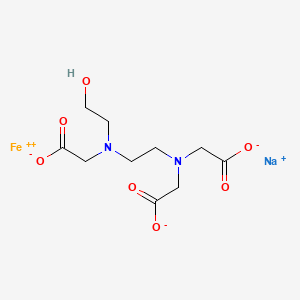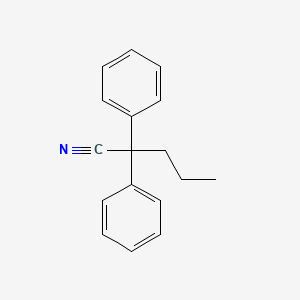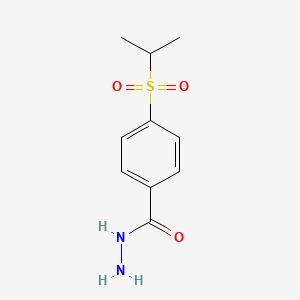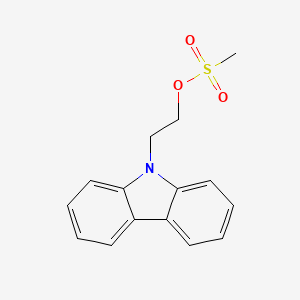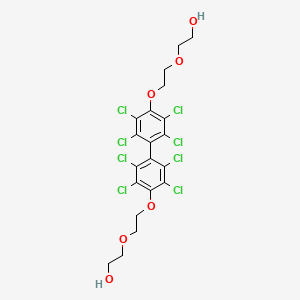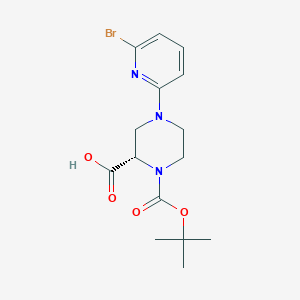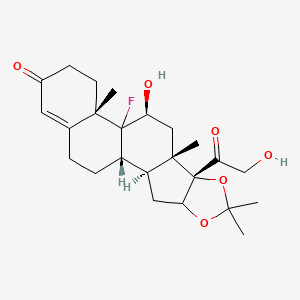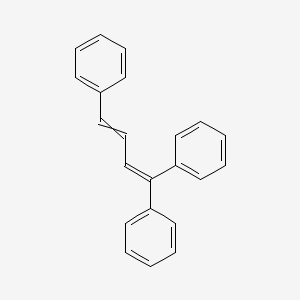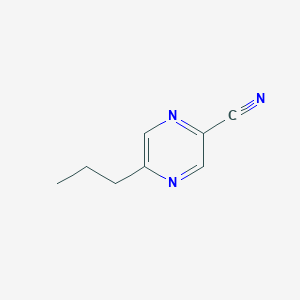
5-Propylpyrazine-2-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Propylpyrazine-2-carbonitrile: is a chemical compound belonging to the pyrazine family, characterized by a pyrazine ring substituted with a propyl group and a nitrile group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Propylpyrazine-2-carbonitrile can be achieved through several methods. One common approach involves the catalytic ammoxidation of 2-methylpyrazine using an iron phosphate catalyst in a fixed-bed reactor. The reaction is carried out in the vapor phase, and the conditions typically include a temperature range of 300-400°C and an ammonia atmosphere .
Industrial Production Methods: For industrial-scale production, the same catalytic ammoxidation method can be employed. The process involves continuous feeding of the reactants and efficient heat management to maintain the desired reaction temperature. The product is then purified through distillation and crystallization techniques to achieve high purity levels suitable for various applications .
Analyse Des Réactions Chimiques
Types of Reactions: 5-Propylpyrazine-2-carbonitrile undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The pyrazine ring allows for various substitution reactions, where different substituents can replace the existing groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are typically used.
Substitution: Halogenating agents, nucleophiles, and electrophiles can be used for substitution reactions, often requiring catalysts or specific solvents to facilitate the process.
Major Products Formed:
Oxidation: Carboxylic acids, aldehydes, or ketones.
Reduction: Primary amines or other reduced derivatives.
Substitution: Various substituted pyrazine derivatives depending on the reagents used.
Applications De Recherche Scientifique
Chemistry: 5-Propylpyrazine-2-carbonitrile is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and development purposes.
Biology: In biological research, this compound is studied for its potential bioactivity and interactions with biological systems. It serves as a precursor for the synthesis of bioactive molecules that may have therapeutic applications.
Medicine: The compound’s derivatives are explored for their potential medicinal properties, including antimicrobial, anti-inflammatory, and anticancer activities. Researchers investigate its role in drug discovery and development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, agrochemicals, and materials science. Its unique chemical properties make it valuable for various industrial applications .
Mécanisme D'action
The mechanism of action of 5-Propylpyrazine-2-carbonitrile involves its interaction with specific molecular targets and pathways. The nitrile group can participate in nucleophilic addition reactions, while the pyrazine ring can engage in π-π interactions with aromatic residues in biological molecules. These interactions can modulate enzyme activity, receptor binding, and other cellular processes, leading to the compound’s observed effects .
Comparaison Avec Des Composés Similaires
2-Methylpyrazine: A precursor in the synthesis of 5-Propylpyrazine-2-carbonitrile, sharing the pyrazine ring structure.
Pyrazinecarbonitrile: Another pyrazine derivative with a nitrile group, differing in the position and type of substituents.
Uniqueness: this compound stands out due to its specific substitution pattern, which imparts unique chemical properties and reactivity. Its combination of a propyl group and a nitrile group on the pyrazine ring makes it a versatile compound for various applications in research and industry .
Propriétés
Formule moléculaire |
C8H9N3 |
|---|---|
Poids moléculaire |
147.18 g/mol |
Nom IUPAC |
5-propylpyrazine-2-carbonitrile |
InChI |
InChI=1S/C8H9N3/c1-2-3-7-5-11-8(4-9)6-10-7/h5-6H,2-3H2,1H3 |
Clé InChI |
ZZCRRXPEQMKCHJ-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=CN=C(C=N1)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


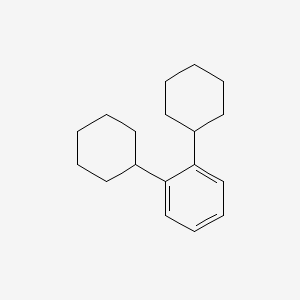
![(E)-[(4-methoxyphenyl)-phenylmethylidene]hydrazine](/img/structure/B13731271.png)


